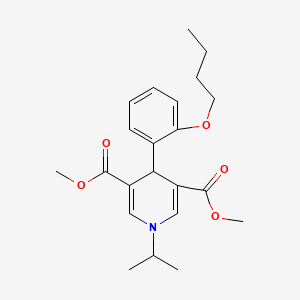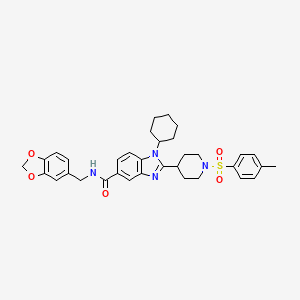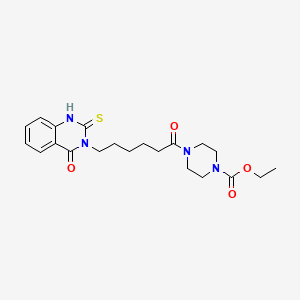
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a dihydropyridine ring, which is substituted with a butoxyphenyl group and an isopropyl group, along with two ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The specific steps are as follows:
Condensation Reaction: The aldehyde (2-butoxybenzaldehyde), β-keto ester (dimethyl acetoacetate), and ammonia or an amine are mixed in ethanol.
Reflux: The mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted esters or amides.
科学的研究の応用
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of calcium channel blockers for the treatment of hypertension and angina.
Biological Studies: The compound is used to study the effects of calcium channel modulation on cellular processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to the L-type calcium channels, it prevents the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: A dihydropyridine calcium channel blocker with similar properties.
Uniqueness
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its butoxyphenyl group and isopropyl group may influence its binding affinity and selectivity for calcium channels, making it a valuable compound for further research and development.
特性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
dimethyl 4-(2-butoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H29NO5/c1-6-7-12-28-19-11-9-8-10-16(19)20-17(21(24)26-4)13-23(15(2)3)14-18(20)22(25)27-5/h8-11,13-15,20H,6-7,12H2,1-5H3 |
InChIキー |
PKOYMBIGLXRHJY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11213941.png)

![5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11213949.png)
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/structure/B11213950.png)


![6-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213971.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B11213978.png)


![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
![Dimethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214011.png)
